molecular formula C8H5F5 B1397452 2,4-Difluoro-6-methylbenzotrifluoride CAS No. 1804417-74-0

2,4-Difluoro-6-methylbenzotrifluoride

Cat. No.: B1397452
CAS No.: 1804417-74-0
M. Wt: 196.12 g/mol
InChI Key: ZSLOVCXCPWPGQP-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methylbenzotrifluoride is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a methyl group on a benzene ring, with a trifluoromethyl group attached. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methylbenzotrifluoride typically involves halogenation reactions. One common method is the direct fluorination of 2,4-difluorotoluene using a fluorinating agent such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃). The reaction is usually carried out under controlled conditions to prevent over-fluorination and ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts, such as palladium or nickel-based catalysts, can enhance the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-methylbenzotrifluoride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 2,4-difluoro-6-methylbenzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can convert the compound to 2,4-difluoro-6-methylbenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring, such as nitration to form 2,4-difluoro-6-methylnitrobenzotrifluoride using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, H₂O, heat.

  • Reduction: LiAlH₄, ether, room temperature.

  • Substitution: HNO₃, H₂SO₄, 0-5°C.

Major Products Formed:

  • Oxidation: 2,4-Difluoro-6-methylbenzoic acid.

  • Reduction: 2,4-Difluoro-6-methylbenzyl alcohol.

  • Substitution: 2,4-Difluoro-6-methylnitrobenzotrifluoride.

Scientific Research Applications

2,4-Difluoro-6-methylbenzotrifluoride has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a fluorescent probe in biological imaging due to its high fluorescence quantum yield.

  • Medicine: It is investigated for its potential use in drug discovery, particularly in the development of new antiviral and anticancer agents.

  • Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,4-Difluoro-6-methylbenzotrifluoride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 2,4-Difluorotoluene

  • 2,6-Difluorobenzotrifluoride

  • 2,4-Difluoroanisole

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Properties

IUPAC Name

1,5-difluoro-3-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-4-2-5(9)3-6(10)7(4)8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLOVCXCPWPGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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